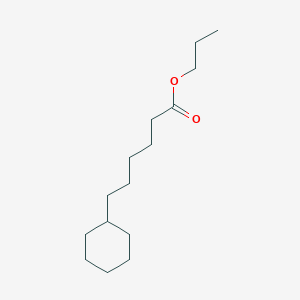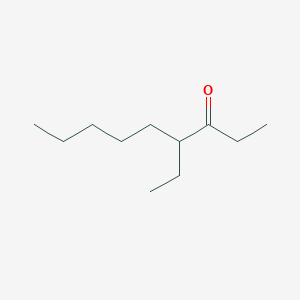
4-Ethylnonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylnonan-3-one is an organic compound belonging to the ketone family It is characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethylnonan-3-one can be synthesized through several methods. One common approach involves the alkylation of nonan-3-one with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 4-ethylnon-2-en-3-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylnonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with sodium borohydride yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position relative to the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: 4-Ethylnonanoic acid.
Reduction: 4-Ethylnonan-3-ol.
Substitution: Various substituted ketones depending on the alkyl halide used.
Applications De Recherche Scientifique
4-Ethylnonan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 4-Ethylnonan-3-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Comparaison Avec Des Composés Similaires
4-Ethylnonan-3-one can be compared with other ketones such as 4-methylpentan-2-one and 4-ethyloctan-3-one. While these compounds share similar structural features, this compound is unique due to its longer carbon chain and specific substitution pattern, which confer distinct chemical and physical properties.
List of Similar Compounds
- 4-Methylpentan-2-one
- 4-Ethyloctan-3-one
- 4-Propylheptan-3-one
Propriétés
Numéro CAS |
6378-56-9 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
4-ethylnonan-3-one |
InChI |
InChI=1S/C11H22O/c1-4-7-8-9-10(5-2)11(12)6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
HJFWQFVGSPVTQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
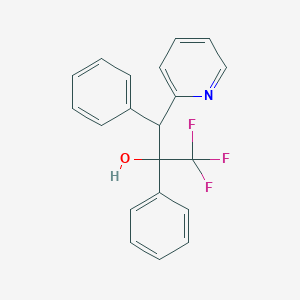
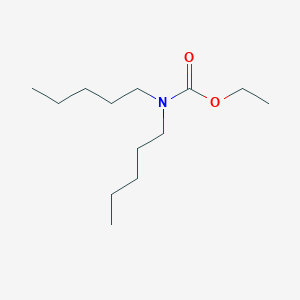
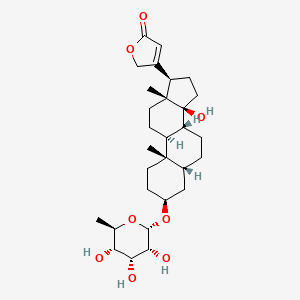
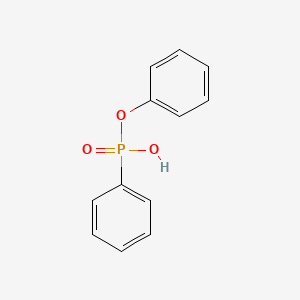
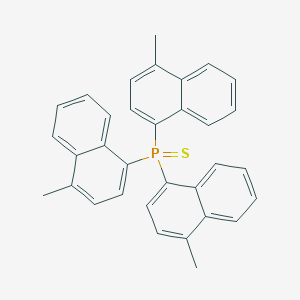
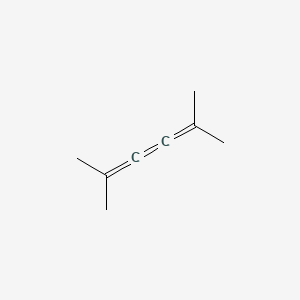

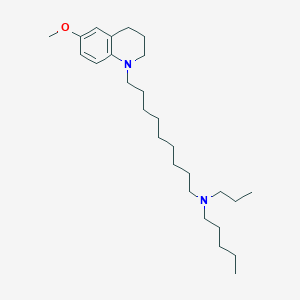
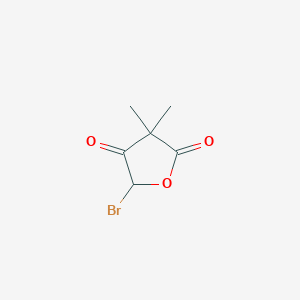
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)

